molecular formula C10H11NO3S B1434703 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1708428-02-7

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1434703
CAS No.: 1708428-02-7
M. Wt: 225.27 g/mol
InChI Key: DOKJPHVSZBSJKP-UHFFFAOYSA-N
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Description

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the 2-methoxyethyl group and the carboxylic acid functionality. One common approach is the cyclization of a suitable precursor, such as a β-enaminone, under oxidative conditions. This can be achieved using reagents like iodine or copper(II) salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-b]pyrrole core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the thieno[3,2-b]pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.

    2-methoxyethyl-4H-thieno[3,2-b]pyrrole: Lacks the carboxylic acid group, which may influence its biological activity and chemical properties.

Uniqueness

4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both the 2-methoxyethyl group and the carboxylic acid functionality. This combination of groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJPHVSZBSJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C1C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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